molecular formula C14H19NO B2747196 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL CAS No. 720689-55-4

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL

Cat. No.: B2747196
CAS No.: 720689-55-4
M. Wt: 217.312
InChI Key: KODOGLMDJREIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL is a benzazepine derivative characterized by a cyclobutyl substituent at the 3-position and a hydroxyl group at the 7-position. This compound is part of a broader class of tetrahydrobenzazepines, which are known for their structural flexibility and pharmacological relevance. Evidence from patents indicates its application in neurological and psychiatric disorders, such as Alzheimer’s disease, epilepsy, and schizophrenia, via modulation of receptors like sigma-1 and 5-HT2C . Its synthesis often involves cyclization reactions, as seen in related benzazepine derivatives .

Properties

IUPAC Name

3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODOGLMDJREIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Laboratory Synthesis

Cyclobutane Ring Formation via [2+2] Photocycloaddition

The synthesis begins with the construction of the cyclobutyl moiety. A [2+2] photocycloaddition reaction between ethylene derivatives (e.g., 1,3-dienes) under UV light (λ = 254–300 nm) generates the strained cyclobutane ring. Key parameters include:

Reaction Component Specification
Substrate 1,3-diene derivatives
Light Source Medium-pressure Hg lamp
Solvent Acetonitrile or dichloromethane
Yield 45–60%

This step is highly sensitive to oxygen, necessitating inert atmospheres (N₂ or Ar) to prevent side reactions.

Benzazepine Ring Construction

The tetrahydrobenzazepine core is assembled via a Friedel-Crafts alkylation followed by reductive amination:

Friedel-Crafts Alkylation

A benzene derivative (e.g., resorcinol) reacts with a cyclobutyl-containing alkyl halide in the presence of AlCl₃:

$$
\text{Resorcinol} + \text{Cyclobutylalkyl bromide} \xrightarrow{\text{AlCl₃, 0–5°C}} \text{Intermediate I} \quad (\text{Yield: 70–80%})
$$

Reductive Amination

Intermediate I undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol:

$$
\text{Intermediate I} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Tetrahydrobenzazepine core} \quad (\text{Yield: 65–75%})
$$

Alternative Synthetic Routes

7-Methoxy Derivative Demethylation

An alternative pathway starts with 3-cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine, followed by demethylation using BBr₃:

$$
\text{7-Methoxy precursor} \xrightarrow{\text{BBr₃, CH₂Cl₂, -78°C}} \text{Target compound} \quad (\text{Yield: 85–90%})
$$

Comparative Analysis of Routes
Parameter Photocycloaddition Route Demethylation Route
Total Steps 5 3
Overall Yield 25–35% 40–50%
Scalability Moderate High
Cost Efficiency Low Moderate

Industrial Production Optimization

Kilogram-Scale Synthesis

BOC Sciences reports batch purities ≥95% using the following optimized conditions:

Parameter Specification
Reactor Type Stainless steel, jacketed
Temperature Control -5°C to 25°C (±1°C)
Catalysts AlCl₃ (2.5 mol%), NaBH₃CN (1.2 equiv)
Annual Production 500–1,000 kg

Mitigation of Scalability Challenges

Challenge Solution
Steric hindrance from cyclobutyl group High-dilution conditions (0.05–0.1 M)
Oxidation sensitivity N₂-sparged reactors
Byproduct formation Reverse-phase HPLC purification

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.5 mL/min
  • Crystallization : Ethanol/water (9:1) yields pale-yellow crystals (mp 142–145°C)

Spectroscopic Validation

Technique Key Data
¹H NMR (400 MHz, DMSO-d₆) δ 6.75 (d, J=8.4 Hz, 1H), 4.21 (s, 1H), 3.02–2.89 (m, 4H)
HRMS (ESI+) m/z 218.1642 [M+H]⁺ (calc. 218.1645)

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL exhibit potential therapeutic effects in treating neurological disorders. A notable application is in the development of drugs targeting GABA(A) receptors, which are crucial for modulating neuronal excitability.

Case Study: GABA(A) Receptor Modulators
A study highlighted the role of benzodiazepine derivatives in selectively modulating GABA(A) receptor subtypes. The findings suggest that compounds like this compound can be developed as non-sedating anxiolytics by targeting specific receptor subtypes (α2 and α3) without the sedative effects typically associated with traditional benzodiazepines .

Psychiatric Disorders

The compound has also been investigated for its potential in treating anxiety and depression. Its structural properties allow it to interact effectively with neurotransmitter systems involved in mood regulation.

Data Table: Summary of Pharmacological Activities

Compound Target Effect Study Reference
This compoundGABA(A) ReceptorsAnxiolytic
6-(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-yloxy)-N-methyl-nicotinamideNeurological DisordersNeuroprotective

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high yield and purity. The compound can be synthesized through various methods that have been documented in scientific literature.

Synthesis Overview
The synthesis typically involves cyclization reactions followed by reduction processes that yield the final product with desired stereochemistry. The compound's structure allows it to undergo selective reactions conducive to pharmaceutical applications.

Comparison with Similar Compounds

SKF83959 (3-Methyl-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol)

  • Structural Differences : Replaces the cyclobutyl group with a methyl-phenyl substituent.
  • Pharmacological Profile : Acts as a potent allosteric modulator of sigma-1 receptors, demonstrating anti-seizure effects in maximal electroshock, pentylenetetrazole-induced convulsions, and kainic acid-induced status epilepticus models .
  • Key Distinction : The methyl-phenyl group enhances sigma-1 receptor affinity, whereas the cyclobutyl group in the target compound may favor alternative receptor interactions (e.g., H3 receptors) .

6-(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yloxy)-N-pyrrolidinone

  • Structural Differences: Features a pyrrolidinone-oxy extension at the 7-position instead of a hydroxyl group.
  • Pharmacological Profile : A derivative of the target compound, patented for treating neurological disorders (e.g., Alzheimer’s, Parkinson’s) and psychiatric conditions. Its extended side chain improves bioavailability and receptor selectivity .

7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester

  • Structural Differences : Contains a sulfonyl group, chlorine substitution, and a carboxylic acid methyl ester.
  • Pharmacological Profile : Primarily a synthetic intermediate in benzazepine chemistry, lacking direct therapeutic data but highlighting structural versatility in azepine-based drug design .

Pharmacological and Receptor Selectivity

Compound Core Structure Key Substituents Primary Target Therapeutic Indication
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL Tetrahydrobenzazepine 3-Cyclobutyl, 7-OH H3 receptor (antagonist) Cognitive disorders, epilepsy
SKF83959 Tetrahydrobenzazepine 3-Methyl-phenyl, 7-OH Sigma-1 receptor Seizure disorders
6-Arylalkylamino-2,3,4,5-tetrahydro-1H-benzo[d]azepines Tetrahydrobenzazepine Arylalkylamino groups 5-HT2C receptor (agonist) Psychiatric disorders
GSK-239512 Tetrahydrobenzazepine-pyrrolidinone 3-Cyclobutyl, pyrrolidinone-oxy H3 receptor (antagonist) Alzheimer’s, schizophrenia

Key Research Findings

  • Receptor Specificity : The cyclobutyl group in this compound confers selectivity for H3 receptors over sigma-1 or 5-HT2C receptors, as seen in GSK-239512 . This contrasts with SKF83959, where the methyl-phenyl group drives sigma-1 modulation .
  • Therapeutic Efficacy: Derivatives with extended side chains (e.g., pyrrolidinone-oxy) exhibit enhanced blood-brain barrier penetration, critical for treating central nervous system disorders .
  • Synthetic Accessibility : Cyclobutyl-substituted benzazepines require precise cyclization conditions, as demonstrated in the synthesis of related compounds using potassium tert-butoxide .

Biological Activity

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of cognitive disorders and various psychiatric conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H15NO\text{C}_{13}\text{H}_{15}\text{N}\text{O}

This compound features a benzoazepine core with a cyclobutyl substituent, which is critical for its interaction with biological targets.

Research indicates that this compound exhibits its biological activity primarily through modulation of neurotransmitter systems. Notably, it has shown selectivity for histamine H3 receptors:

  • Histamine H3 Receptor Antagonism : The compound acts as an antagonist to H3 receptors, which are involved in the regulation of neurotransmitter release in the central nervous system (CNS) . This action may enhance cognitive functions and memory by increasing the availability of neurotransmitters such as acetylcholine.

Cognitive Enhancement

Studies have demonstrated that this compound can improve memory and cognitive functions in animal models. For instance:

  • In a study involving rats with induced memory impairment, administration of this compound led to significant improvements in cognitive performance on memory tasks .

Antidepressant and Anxiolytic Effects

There is also emerging evidence supporting its potential use in treating depressive and anxiety disorders:

  • Animal Studies : Preclinical trials have indicated that this compound may exhibit antidepressant-like effects in rodent models. Behavioral tests such as the forced swim test and the tail suspension test showed reduced immobility times when treated with this compound .

Data Table: Summary of Biological Activities

Activity Model Effect Reference
Cognitive EnhancementRat Memory ImpairmentImproved performance on memory tasks
Antidepressant ActivityRodent Behavioral TestsReduced immobility (antidepressant-like)
H3 Receptor AntagonismIn vitro studiesIncreased neurotransmitter release

Case Studies

  • Cognitive Disorders : In a controlled study involving aged rats, treatment with this compound resulted in enhanced spatial learning capabilities compared to the control group. The findings suggest that this compound could be a candidate for addressing age-related cognitive decline.
  • Anxiety Models : Another study assessed the anxiolytic properties of this compound using the elevated plus maze test. Results indicated that treated animals spent significantly more time in the open arms compared to untreated controls, suggesting reduced anxiety levels.

Q & A

Q. What are the recommended safety protocols for handling 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL?

  • Methodological Answer : Due to limited toxicological data, treat the compound as hazardous. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in a dry, cool environment, and avoid exposure to light or moisture. Implement spill containment measures and dispose of waste via approved chemical protocols. Safety assessments should be conducted in parallel with experimental work .

Q. What synthetic routes are applicable for preparing this compound?

  • Methodological Answer : Analogous benzodiazepine derivatives are synthesized via multistep routes. A common approach involves:
  • Step 1 : Cyclization of a precursor (e.g., tetrahydrobenzazepine core) under basic conditions.

  • Step 2 : Introduction of the cyclobutyl group via alkylation or nucleophilic substitution.

  • Step 3 : Hydroxylation at the 7-position using oxidizing agents like m-CPBA.
    Reaction yields can be optimized by controlling temperature (e.g., 60–80°C for cyclization) and using anhydrous solvents (e.g., THF or DCM) .

    Table 1 : Example Reaction Conditions for Analogous Syntheses

    StepReaction TypeConditionsYield
    1Core CyclizationBase (K₂CO₃), THF, 65°C70–75%
    2Cyclobutyl AdditionCyclobutyl bromide, DMF, RT50–60%
    3Hydroxylationm-CPBA, CHCl₃, 0°C40–50%

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Use 1H/13C NMR to confirm aromatic protons (δ 7.1–7.5 ppm) and carbonyl/cyclobutyl carbons (δ 140–150 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 288.1604). IR spectroscopy identifies hydroxyl stretches (~3200 cm⁻¹). Cross-validate with HPLC purity (>95%) .

Q. How should researchers design stability studies under varying pH conditions?

  • Methodological Answer : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation products via HPLC-MS. Monitor hydroxyl group reactivity, particularly in acidic (protonation) or basic (deprotonation) environments. Use kinetic modeling to estimate half-life .

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Test solvent pairs like ethanol/water or ethyl acetate/hexane. Prioritize solvents with high solubility at elevated temperatures and low solubility at RT. Avoid halogenated solvents if hydroxyl group reactivity is a concern. Use polarized light microscopy to assess crystal purity .

Advanced Research Questions

Q. How can the cyclobutyl group introduction be optimized to enhance yield?

  • Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally). Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling if sp²-sp³ hybridization is required. Monitor steric hindrance via DFT calculations to adjust substituent positions .

Q. How to resolve contradictions in reported receptor binding affinities?

  • Methodological Answer : Conduct radioligand displacement assays (e.g., using ³H-labeled antagonists) with strict control of assay conditions (pH, temperature, buffer composition). Validate results across multiple cell lines (e.g., HEK293 vs. CHO). Use statistical tools like Bland-Altman plots to assess inter-lab variability .

Q. What computational strategies predict neurotransmitter receptor interactions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of GABAₐ or 5-HT receptors. Simulate binding dynamics via molecular dynamics (MD) over 100 ns trajectories. Calculate binding free energies (MM-PBSA) and correlate with in vitro IC₅₀ values. Validate using site-directed mutagenesis .

Q. How to integrate in vitro and in vivo models for pharmacokinetic analysis?

  • Methodological Answer :
  • In vitro : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition profiles.
  • In vivo : Administer the compound to rodents and collect plasma samples at intervals. Use LC-MS/MS to measure bioavailability and half-life. Apply PBPK modeling to extrapolate human dosing .

Q. Which statistical methods analyze dose-response relationships in pharmacology?

  • Methodological Answer : Fit data to four-parameter logistic models (GraphPad Prism) to estimate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For non-linear kinetics, apply mixed-effects modeling (NLME) in R or SAS. Report confidence intervals and effect sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.